REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([S:11]([OH:14])(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[OH-].[Na+:16]>O>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([S:11]([O-:14])(=[O:12])=[O:13])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[Na+:16] |f:1.2,4.5|
|
Name
|
|
Quantity
|
118.6 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
used without subsequent purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |